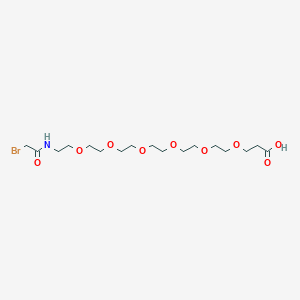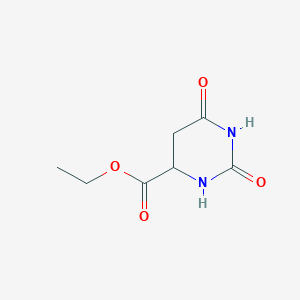
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is a synthetic organic compound with a unique structure characterized by an azidomethyl group, a methoxy group, and three hydroxyl groups attached to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol typically involves multiple steps starting from readily available precursors. One common route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose derivative.
Introduction of the Azidomethyl Group: This step often involves the substitution of a leaving group (e.g., a halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.
Hydroxylation: The hydroxyl groups are typically introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving azide or methoxy groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral or anticancer agents due to the bioactivity associated with azide-containing compounds.
Industry
In the materials science industry, this compound can be used in the synthesis of novel polymers or as a precursor for functional materials with specific properties.
Wirkmechanismus
The mechanism by which (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol exerts its effects depends on its application. For instance, in medicinal chemistry, the azide group can participate in bioorthogonal reactions, allowing for the selective targeting of biomolecules. The methoxy and hydroxyl groups can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5S)-2-Hydroxymethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(3S,5S)-2-Azidomethyl-6-ethoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H13N3O5 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3 |
InChI-Schlüssel |
DITZTAYZVSZBCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)




![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)








